5beta,10beta-Sibirene
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Overview
Description
5beta,10beta-sibirene is a sibirene.
Scientific Research Applications
1. Role in Uterine Contractility
5beta,10beta-Sibirene derivatives, such as 5beta-dihydroprogesterone (5beta-DHP), have been studied for their role in uterine contractility. A study suggests that 5beta-DHP may act through a mechanism involving the pregnane X receptor (PXR) to regulate uterine contractility, particularly during pregnancy (Mitchell et al., 2005).
2. Impact on Diabetes Mellitus
In the context of diabetes mellitus, the 5' flanking polymorphism (5'FP) adjacent to the insulin gene, which includes sequences similar to this compound, is associated with insulin-dependent diabetes mellitus. This suggests a potential role in genetic susceptibility to this condition (Spielman, McGinnis & Ewens, 1993).
3. Vasodilating Effect
Research on the vasodilating effects of compounds related to this compound, such as 5beta-dihydrotestosterone, shows potential for medical applications. This compound has been found to cause relaxation of rat aorta, suggesting a role in vascular health (Perusquía & Villalón, 1999).
4. Diabetes and Microvascular Complications
Studies on Pima Indians with type 2 diabetes suggest that certain genetic elements, potentially including those related to this compound, may influence susceptibility to diabetic microvascular complications such as nephropathy and retinopathy (Imperatore et al., 1998).
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1 |
InChI Key |
ALUIZDJKPCNAGJ-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C |
Canonical SMILES |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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